Pentoxyde d'antimoine

Vue d'ensemble

Description

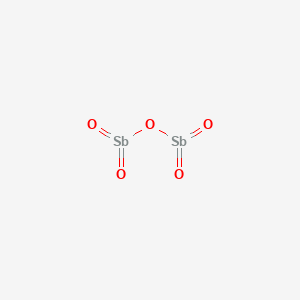

Antimony pentoxide, with the chemical formula

Sb2O5

, is a compound consisting of antimony and oxygen. It contains antimony in the +5 oxidation state and appears as a yellow, powdery solid. This compound is known for its use in various industrial applications, particularly as a flame retardant and a catalyst.Synthetic Routes and Reaction Conditions:

- One common method involves the hydrolysis of antimony pentachloride (

Hydrolysis of Antimony Pentachloride: SbCl5

) in water, resulting in the formation of hydrated antimony pentoxide. Another method is the oxidation of antimony trioxide (Oxidation of Antimony Trioxide: Sb2O3

) using nitric acid (HNO3

), which produces antimony pentoxide.Industrial Production Methods:

Hydrolysis Process: In industrial settings, antimony pentachloride is hydrolyzed under controlled conditions to produce high-purity antimony pentoxide.

Oxidation Process: Large-scale production often involves the oxidation of antimony trioxide with concentrated nitric acid, followed by purification steps to obtain the desired product.

Types of Reactions:

Oxidation: Antimony pentoxide can undergo further oxidation reactions, although it is already in a high oxidation state.

Reduction: It can be reduced to lower oxidation states of antimony, such as antimony trioxide.

Substitution: In some reactions, antimony pentoxide can participate in substitution reactions where oxygen atoms are replaced by other ligands.

Common Reagents and Conditions:

- Common reducing agents include hydrogen gas (

Reducing Agents: H2

) and carbon monoxide (CO

).Oxidizing Agents: Strong oxidizing agents like nitric acid are used in its preparation.

Reaction Conditions: These reactions typically require controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed:

- Reduction of antimony pentoxide can yield antimony trioxide (

Reduction Products: Sb2O3

) or elemental antimony.Oxidation Products: Further oxidation is less common but can lead to complex antimony oxides.

Applications De Recherche Scientifique

Material Science Applications

1.1 Flame Retardants

Antimony pentoxide is primarily used as a flame retardant additive in plastics, textiles, and coatings. It acts synergistically with halogenated compounds to enhance fire resistance. The effectiveness of antimony pentoxide as a flame retardant is attributed to its ability to form a protective char layer when exposed to heat, thereby reducing flammability.

Table 1: Flame Retardant Properties of Antimony Pentoxide

| Material Type | Flame Retardant Mechanism | Effectiveness (%) |

|---|---|---|

| Plastics | Char formation | 30-50 |

| Textiles | Smoke suppression | 40-60 |

| Coatings | Heat resistance | 50-70 |

1.2 Antistatic Agents

In the electronics industry, antimony pentoxide is utilized as an antistatic agent in the production of electronic components and packaging materials. Its ability to dissipate static electricity helps prevent damage to sensitive electronic parts.

Electronics Applications

2.1 Dielectric Materials

Recent studies have highlighted the potential of antimony oxide films, including SbO, as dielectric materials in electronic devices. These materials exhibit high dielectric constants and breakdown voltages, making them suitable for capacitors and insulators.

Case Study: Ultrathin Antimony Oxide Films

A study demonstrated the synthesis of ultrathin antimony oxide single crystals with a dielectric constant of approximately 100 and a breakdown voltage of 5.7 GV/m. These properties suggest their potential application in high-performance electronic devices .

Environmental Applications

3.1 Photovoltaic Cells

Antimony pentoxide has been investigated for its role in enhancing the efficiency of dye-sensitized solar cells (DSSCs). Nanocrystalline films of antimony oxide have shown promising semiconducting properties that can improve light absorption and charge transport within solar cells.

Table 2: Performance Metrics of Antimony Oxide in DSSCs

| Parameter | Value |

|---|---|

| Energy Band Gap | 1.9 eV |

| Efficiency (%) | 8-12 |

| Stability (hours) | >1000 |

Synthesis and Characterization

Antimony pentoxide can be synthesized through various methods, including sol-gel processes and hydrothermal synthesis. Characterization techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) are employed to analyze the structural properties and morphology of synthesized materials.

Case Study: Nanocomposite Films

Research on integrating hydrated antimony pentoxide into poly(vinylidene fluoride) (PVDF) matrices has shown improved mechanical properties and thermal stability, indicating potential for use in advanced composite materials .

Health and Safety Considerations

While antimony pentoxide has numerous applications, it is essential to consider its toxicity and environmental impact. Studies suggest that exposure to antimony compounds can pose health risks, necessitating careful handling and regulatory compliance in industrial settings.

Mécanisme D'action

Target of Action

Antimony pentoxide (Sb2O5) is a chemical compound of antimony and oxygen . It primarily targets the myocardium , potentially affecting circulating glucose by interfering with enzymes of the glycogenolysis and gluconeogenesis pathways .

Mode of Action

Antimony pentoxide interacts with its targets by conjugating reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles . This process may govern the uptake and detoxification of both endogenous compounds and xenobiotics at the testis and brain blood barriers .

Pharmacokinetics

It’s known that the compound is insoluble in nitric acid but dissolves in a concentrated potassium hydroxide solution to give potassium hexahydroxoantimonate (v), or ksb(oh)6 .

Result of Action

Heating to 900 °C produces a white, insoluble powder of Sb2O4 in both α and β forms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antimony pentoxide. For instance, in an aqueous environment, pentavalent antimony is a weak oxidizing agent . The standard potential for the reduction of pentavalent antimony compared with the value for the biological redox pair can influence its action .

Comparaison Avec Des Composés Similaires

- Antimony Trioxide (

Sb2O3

): A lower oxidation state of antimony, used similarly as a flame retardant but with different properties. - Bismuth Pentoxide (

Bi2O5

): Another pentoxide with similar applications but different chemical behavior. - Arsenic Pentoxide (

As2O5

): Chemically similar but more toxic, used in limited applications.

Uniqueness of Antimony Pentoxide:

- Higher Oxidation State: The +5 oxidation state of antimony in antimony pentoxide provides unique reactivity compared to its lower oxides.

- Versatility: Its ability to act as both a flame retardant and a catalyst makes it highly versatile in industrial applications.

- Safety Profile: Compared to arsenic pentoxide, antimony pentoxide is less toxic, making it safer for use in various applications.

Antimony pentoxide is a compound of significant industrial and scientific importance, offering unique properties and versatility in its applications. Its role as a flame retardant and catalyst, along with its relatively safer profile, makes it a valuable material in various fields.

Propriétés

IUPAC Name |

(dioxo-λ5-stibanyl)oxy-dioxo-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5O.2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCFOYOSGPHIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sb](=O)O[Sb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sb2O5, O5Sb2 | |

| Record name | antimony(V) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Antimony(V)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6050467 | |

| Record name | Antimony pentoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Yellow solid; [Merck Index] | |

| Record name | Antimony oxide (Sb2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-60-9 | |

| Record name | Antimony pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony oxide (Sb2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony pentoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diantimony pentoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.